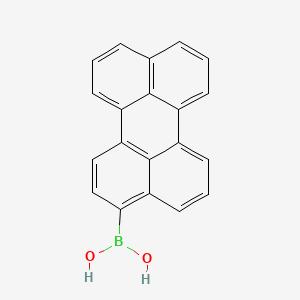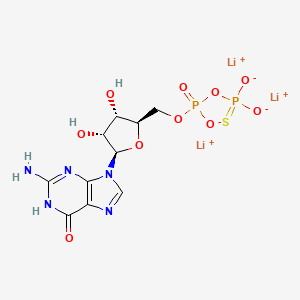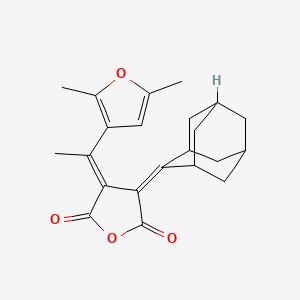
Aberchrome 670
Übersicht
Beschreibung
Aberchrome 670 is a compound with the molecular formula C22H24O4 . It is a fulgide-type photochromic compound . The compound is characterized by its ability to isomerize between two metastable forms through light stimuli .
Molecular Structure Analysis
The molecular structure of Aberchrome 670 includes a central ring and various functional groups . The InChI representation of Aberchrome 670 is InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? . The compound has a molecular weight of 352.4 g/mol .
Physical And Chemical Properties Analysis
Aberchrome 670 has a molecular weight of 352.4 g/mol . It has a topological polar surface area of 56.5 Ų and a complexity of 713 . The compound has no hydrogen bond donors but has four hydrogen bond acceptors . The rotatable bond count is 1 .
Wissenschaftliche Forschungsanwendungen
Dynamics and Isomerism Studies
Aberchrome 670 has been used in studies on dynamics and isomerism in supercooled photochromic compounds . The compound, in its original crystals, takes the E conformation, characterized by a pale yellow color . However, upon UV irradiation or heating to high temperatures, it isomerizes to the closed © form, characterized by an intense red tone . This transformation is not complete and results in the formation of the Z isomer . Further studies have shown that the Z isomer reverts back to the original E form upon annealing of the sample in the vicinity of the glass transition temperature .
Photochemical and Dynamical Properties
The photochemical and dynamical properties of Aberchrome 670 have been investigated using various experimental techniques . These techniques include Differential Scanning Calorimetry (DSC), X-ray diffraction (XRD), Fourier Transform Infrared (FTIR), and Broadband Dielectric (BD) spectroscopies . These studies have provided valuable insights into the thermal, structural, and dynamical properties of Aberchrome 670 .
Photoisomerization Studies
Aberchrome 670 has been used in determining the photoisomerization quantum yield of photoswitchable molecules in solution and in the solid state . The photoisomerization quantum yield defines the efficiency of the photoisomerization event . The method described in the study, along with the provided software, allows for rapid and accurate determination of the isomerization process for this important class of molecules .
Photoswitch Applications
Photoswitchable molecules like Aberchrome 670 are able to isomerize between two metastable forms through light stimuli . These molecules have found a wide range of applications within physics, chemistry, and biology due to the two isomers having fundamentally different physical and chemical properties .
High Pressure, High Electric Fields, and Nanometric Spatial Confinement Studies
Dielectric spectroscopy has been found to be a very useful technique to track Z to E interconversion in the highly viscous supercooled state of Aberchrome 670 . This provides a unique opportunity to follow this kind of isomerism at high pressures, high electric fields, and under nanometric spatial confinement in pure supercooled compounds .
Film Formation
Aberchrome 670 can be used to make films by spin-coating a chloroform solution containing polystyrene and Aberchrome 670 . This application could be useful in various fields where thin films of photochromic compounds are required .
Wirkmechanismus
Target of Action
Aberchrome 670, also known as Ab670, is a fulgide-type photochromic compound . Its primary target is the light spectrum, specifically ultraviolet (UV) and visible light . It is used in the production of coatings and other devices due to its high solubility parameter, low surface tension, and ability to form films on water surfaces .
Mode of Action
Ab670 undergoes photoisomerization upon exposure to UV or visible light . In its original state, the molecules take the E conformation, characterized by a pale yellow color . Upon UV irradiation, it isomerizes to the closed © form, characterized by an intense red tone . When exposed to high temperatures (above the melting point), or further UV irradiation, the Z isomer is formed . This Z isomer can revert back to the original E form when the compound is annealed near the glass transition temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of Ab670 is photoisomerization . This process involves the structural transformation of the molecule upon absorption of light, leading to changes in its optical properties. The isomerization from E to Z form and vice versa represents a significant change in the molecular structure of Ab670 .
Result of Action
The primary result of Ab670’s action is a change in color from pale yellow to intense red upon UV irradiation . This color change is due to the isomerization of the molecule from the E to C form . The formation of the Z isomer under certain conditions (high temperature or further UV irradiation) and its ability to revert back to the E form adds complexity to the molecular effects of Ab670 .
Action Environment
The action of Ab670 is influenced by environmental factors such as light and temperature . UV or visible light triggers the isomerization process, while high temperatures can lead to the formation of the Z isomer . The stability and efficacy of Ab670 are likely to be affected by these environmental conditions. For instance, the compound’s photochromic properties could be less effective in low light conditions or at temperatures below the melting point .
Zukünftige Richtungen
The unique properties of Aberchrome 670 and other photoswitchable molecules have found a wide range of applications within physics, chemistry, and biology . Future research could focus on improving the efficiency of the photoisomerization event, exploring new applications, and understanding the isomerization process at high pressures, high electric fields, and under nanometric spatial confinement in pure supercooled compounds .
Eigenschaften
IUPAC Name |
(4E)-3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3/b18-11+,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNPWVABCFZRY-HJJJESHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=C/2\C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



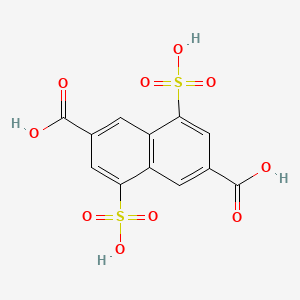



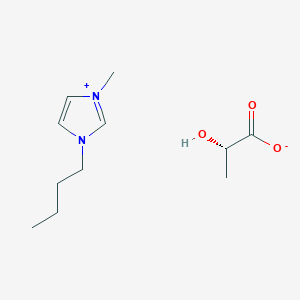


![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
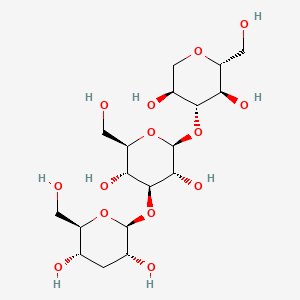
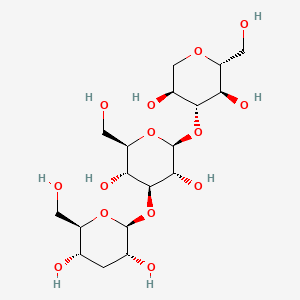
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
